molecular formula C12H17Cl2N3O2 B2519865 2-[5-(Dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride CAS No. 2408974-92-3

2-[5-(Dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride

Cat. No.: B2519865
CAS No.: 2408974-92-3
M. Wt: 306.19
InChI Key: SREMMQMBKWDZKZ-UHFFFAOYSA-N
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Description

2-[5-(Dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride typically involves the reaction of 2-methylbenzimidazole with dimethylamine and acetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound. The industrial production process also includes purification steps, such as crystallization and filtration, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler benzimidazole compounds. Substitution reactions can lead to a variety of substituted benzimidazole derivatives .

Scientific Research Applications

2-[5-(Dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 2-[5-(Dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

2-[5-(Dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[5-(dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2.2ClH/c1-8-13-10-6-9(14(2)3)4-5-11(10)15(8)7-12(16)17;;/h4-6H,7H2,1-3H3,(H,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREMMQMBKWDZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC(=O)O)C=CC(=C2)N(C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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